molecular formula C14H20BrNO B3173445 5-Bromo-2-(2-cyclohexylethoxy)aniline CAS No. 946786-44-3

5-Bromo-2-(2-cyclohexylethoxy)aniline

Cat. No.: B3173445
CAS No.: 946786-44-3
M. Wt: 298.22 g/mol
InChI Key: KILWSMFBDCGOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 5-Bromo-2-(2-cyclohexylethoxy)aniline within Aromatic Amine Chemistry

Aromatic amines, or arylamines, are organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. numberanalytics.comwikipedia.orgunacademy.com They are fundamental building blocks in organic synthesis, serving as precursors for a vast range of products, including dyes, pharmaceuticals, and polymers. numberanalytics.comwikipedia.orgyoutube.com The reactivity of aromatic amines is largely dictated by the nitrogen atom's lone pair of electrons, which can be delocalized into the aromatic system, influencing the ring's susceptibility to electrophilic substitution. numberanalytics.comyoutube.com

The basicity of aromatic amines is generally lower than that of aliphatic amines because the nitrogen's lone pair is less available for protonation due to this resonance effect. numberanalytics.com In the case of this compound, the presence of both an electron-withdrawing bromine atom and an electron-donating alkoxy group on the aniline (B41778) ring introduces a complex interplay of electronic effects that modulate its reactivity and basicity.

Academic Significance of Brominated Aniline Derivatives

Brominated aniline derivatives are of significant interest in synthetic organic chemistry. tandfonline.com The introduction of a bromine atom onto an aniline ring serves several purposes. It can act as a protecting group, a means to control regioselectivity in subsequent reactions, or as a handle for further functionalization through cross-coupling reactions. tandfonline.com For instance, the bromine atom can be replaced with other functional groups via transition metal-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, which are powerful methods for constructing complex molecules. tandfonline.com

Furthermore, bromination is a key step in the synthesis of many biologically active compounds and functional materials. tandfonline.com The development of efficient and selective bromination methods for aniline derivatives remains an active area of research, with a focus on using milder and more environmentally benign reagents than traditional liquid bromine. tandfonline.comtandfonline.com

Role of the Cyclohexylethoxy Moiety in Organic Synthesis and Molecular Design

The ether linkage (ethoxy) provides a degree of flexibility and can influence the molecule's solubility and metabolic stability. The cyclohexyl group itself can be a site for metabolism, often undergoing hydroxylation. nih.gov Therefore, the cyclohexylethoxy moiety is a valuable component in molecular design for modulating the pharmacokinetic and pharmacodynamic properties of a compound.

Interactive Data Table: Properties of this compound and Related Compounds

Note: Data for this compound is predicted based on the properties of structurally similar compounds, as direct experimental data is not widely available.

PropertyThis compound (Predicted)5-bromo-2-[(2-methylcyclohexyl)oxy]aniline chemicalbook.com5-Bromo-2-(cyclopentylmethoxy)aniline scbt.com
Molecular Formula C₁₄H₂₀BrNOC₁₃H₁₈BrNOC₁₂H₁₆BrNO
Molecular Weight 298.22 g/mol 284.19 g/mol 270.18 g/mol
Appearance Likely a solid or oilNot specifiedNot specified
Solubility Expected to be soluble in organic solventsNot specifiedNot specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(2-cyclohexylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILWSMFBDCGOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 2 Cyclohexylethoxy Aniline

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic approach to 5-Bromo-2-(2-cyclohexylethoxy)aniline identifies two primary precursors: a brominated aniline (B41778) or nitrobenzene (B124822) derivative and a cyclohexylethoxy side chain. The main disconnections are at the ether bond (C-O) and the aryl-bromo bond (C-Br). This leads to key starting materials such as 2-cyclohexylethanol (B1346017) and a suitably substituted aromatic ring.

A crucial electrophile for introducing the 2-cyclohexylethoxy group is 2-bromoethylcyclohexane. This alkyl halide is typically prepared from its corresponding alcohol, 2-cyclohexylethanol.

The synthesis of 2-cyclohexylethanol itself can be achieved through several methods, including the hydrogenation of phenylethyl alcohol or the reaction of a cyclohexyl Grignard reagent with ethylene (B1197577) oxide chemicalbook.comchegg.compearson.com.

Once 2-cyclohexylethanol is obtained, it can be converted to 2-bromoethylcyclohexane. A common method involves treating the alcohol with a brominating agent like phosphorus tribromide (PBr₃) in a suitable solvent such as diethyl ether at low temperatures. prepchem.com

Table 1: Synthesis of (2-Bromoethyl)cyclohexane

Reactant Reagent Solvent Temperature Product

The aromatic core of the target molecule can be constructed from a brominated nitrobenzene intermediate, which possesses the nitro group that can later be reduced to the aniline's amino group. A logical intermediate is 2-Bromo-1-(2-cyclohexylethoxy)-4-nitrobenzene. This intermediate can be synthesized by the etherification of 2-bromo-4-nitrophenol (B183087) with 2-bromoethylcyclohexane.

Alternatively, 4-nitrophenol (B140041) can be first etherified with 2-bromoethylcyclohexane to yield 1-(2-cyclohexylethoxy)-4-nitrobenzene, which is then brominated. The synthesis of related intermediates, such as 1-(2-bromoethoxy)-4-nitrobenzene, involves the reaction of 4-nitrophenol with a dibromoalkane (e.g., 1,2-dibromoethane) in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF. chemicalbook.com The subsequent reduction of the nitro group to an amine is a standard transformation, often accomplished using reagents like iron powder in acetic acid or catalytic hydrogenation. chemicalbook.com

Another route involves the direct bromination of nitrobenzene. However, this typically yields m-bromonitrobenzene due to the meta-directing effect of the nitro group. orgsyn.org Therefore, building the substitution pattern from a phenol (B47542) is often more direct.

Strategies for Constructing the 2-(2-Cyclohexylethoxy) Moiety

The central ether linkage in the target molecule is most commonly formed via nucleophilic substitution, specifically the Williamson ether synthesis. masterorganicchemistry.comchem-station.com

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction. masterorganicchemistry.comvaia.com For the synthesis of this compound, this could involve two primary pathways:

Pathway A: Reaction of the sodium or potassium salt of 5-bromo-2-aminophenol (the nucleophile) with 2-bromoethylcyclohexane (the electrophile).

Pathway B: Reaction of sodium 2-cyclohexylethoxide (the nucleophile) with a protected 2,4-dibromoaniline (B146533) derivative.

Pathway A is generally preferred as the reaction works best with primary alkyl halides like 2-bromoethylcyclohexane to avoid competing elimination reactions. masterorganicchemistry.comyoutube.com The phenolic proton of 5-bromo-2-aminophenol is deprotonated with a strong base like sodium hydride (NaH) to form the more nucleophilic phenoxide, which then attacks the alkyl halide. youtube.com

Table 2: Williamson Ether Synthesis Reaction Conditions

Nucleophile (from Alcohol/Phenol) Electrophile Base Solvent Key Feature
Alkoxide (RO⁻) Primary Alkyl Halide (R'-X) NaH, KH, etc. DMF, Acetonitrile (B52724) SN2 mechanism masterorganicchemistry.comchem-station.com

The amino group of aniline is itself a nucleophile and can interfere with the desired O-alkylation reaction. Furthermore, the strong activating nature of the amino group can lead to multiple bromination products. khanacademy.orgyoutube.com To circumvent these issues, the amino group is often protected.

A common protecting group for anilines is the acetyl group, forming an acetanilide (B955). The synthesis would proceed as follows:

Start with 2-aminophenol.

Protect the amino group via acetylation with acetic anhydride (B1165640).

Perform the Williamson ether synthesis on the phenolic hydroxyl group with 2-bromoethylcyclohexane.

Brominate the resulting ether. The bulky acetamido group helps direct bromination to the para position.

Deprotect the amino group via hydrolysis under acidic or basic conditions to yield the final product.

This protection strategy allows for more controlled and selective reactions at other positions on the aromatic ring. khanacademy.org

Introduction and Functionalization of the Bromo Substituent

The bromine atom can be introduced at various stages of the synthesis. The timing of the bromination step is critical for achieving the desired 5-bromo substitution pattern.

Bromination of a Precursor: One strategy is to start with a pre-brominated precursor, such as 5-bromo-2-aminophenol or 2-bromo-4-nitrophenol. The challenge lies in the selective synthesis of these specific isomers.

Bromination of an Intermediate: A more common approach is to brominate an advanced intermediate. For instance, 2-(2-cyclohexylethoxy)aniline (B3173044) can be brominated. The amino group and the alkoxy group are both ortho-, para-directing and activating. Since the para position relative to the amino group is occupied by the bulky alkoxy group, bromination is directed to the ortho positions. To achieve mono-bromination at the desired C-5 position (para to the alkoxy group), the reactivity of the aniline must be moderated. youtube.com

Controlled Bromination: As mentioned in section 2.2.2, protecting the amino group as an acetanilide deactivates the ring sufficiently to allow for mono-bromination, primarily at the position para to the activating group. khanacademy.orgyoutube.com In the case of 2-(2-cyclohexylethoxy)acetanilide, the directing effects of the acetamido and alkoxy groups would favor bromination at the C-5 position. Oxybromination using NaBr and H₂O₂ in a biphasic system is another method that can offer high selectivity for phenols and anilines. rsc.org

The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity and preventing over-bromination.

Electrophilic Aromatic Bromination of Aniline Precursors

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto an aromatic ring. In the context of synthesizing this compound, the bromination step can theoretically be performed on a precursor such as 2-(2-cyclohexylethoxy)aniline. The amino group (-NH2) and the alkoxy group (-OR) are both activating, ortho-, para-directing groups. The bulky nature of the 2-cyclohexylethoxy group would likely favor bromination at the less sterically hindered para position relative to the amino group, which would be position 5.

However, the high reactivity of the aniline ring can lead to multiple brominations and oxidation side products. researchgate.netgoogle.com To circumvent these issues, the amino group is often protected, for instance as an acetanilide. This moderation of the amino group's activating effect allows for more controlled, mono-bromination. researchgate.net For example, the bromination of an acetanilide precursor would still be directed to the para position, yielding the desired 5-bromo intermediate after deprotection.

Common brominating agents for such transformations include molecular bromine (Br₂), often in a solvent like acetic acid, or N-Bromosuccinimide (NBS), which is a milder and more selective reagent. numberanalytics.com The reaction mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich aniline ring, forming a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. researchgate.net

Regioselective Bromination Methodologies

Achieving the specific 5-bromo substitution pattern on a 2-alkoxy aniline precursor is a key challenge. The directing effects of the amino and alkoxy groups must be carefully considered. Both groups direct incoming electrophiles to the ortho and para positions. In a 2-substituted aniline, the positions para to the amino group (position 5) and para to the alkoxy group (position 4) are both activated.

To ensure bromination occurs at the desired C-5 position (para to the amino group), the reaction conditions can be tuned. The use of a non-polar solvent can sometimes favor para-substitution. researchgate.net Furthermore, as mentioned, protecting the highly activating amino group as an amide can be an effective strategy to prevent polysubstitution and direct the bromination to the para position. researchgate.net

Formation of the Aniline Functionality

The aniline group is a crucial component of the target molecule. Two primary methods for its introduction are the reduction of a corresponding nitro compound and palladium-catalyzed amination reactions.

Reduction of Nitro Aromatic Precursors to Anilines

A widely used and reliable method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. For the synthesis of this compound, the precursor would be 5-Bromo-2-(2-cyclohexylethoxy)nitrobenzene. This reduction can be achieved using various reducing agents.

A common laboratory and industrial method involves the use of a metal in acidic media, such as iron, tin, or zinc with hydrochloric acid. Catalytic hydrogenation is another effective method, employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. A patent for the preparation of 2-bromo-5-fluoroaniline (B94856) describes the use of Raney nickel for the reduction of a nitro group in the presence of a bromine atom. google.com This method is often preferred due to cleaner reaction profiles and easier product isolation.

The choice of reducing agent and conditions is important to avoid the reduction of other functional groups or dehalogenation.

Table 1: Comparison of Reducing Agents for Nitro to Amine Conversion

Reducing AgentCatalyst/ConditionsSolventTypical Temperature (°C)Notes
Iron (Fe) / HCl-Water/Ethanol (B145695)RefluxClassical method, often high yielding.
Tin(II) Chloride (SnCl₂)Concentrated HClEthanolRoom Temperature to RefluxMild conditions, good for sensitive substrates.
Catalytic HydrogenationPd/C, PtO₂, or Raney NiMethanol/EthanolRoom TemperatureHigh pressure of H₂ may be required.
Sodium Borohydride (NaBH₄)NiCl₂ or other catalystMethanol/EthanolRoom TemperatureRequires a catalyst to reduce nitro groups.

Amination Reactions (e.g., Palladium-Catalyzed Aminations like Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. numberanalytics.com This reaction could be employed to form the aniline functionality by coupling an aryl halide with an amine. In the context of synthesizing this compound, one could envision a route where a precursor like 1,4-dibromo-2-(2-cyclohexylethoxy)benzene is coupled with an ammonia (B1221849) equivalent or a protected amine.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. A variety of palladium precursors and ligands have been developed to accommodate a wide range of substrates.

While a powerful tool, the application of Buchwald-Hartwig amination for the synthesis of this specific target molecule would need to be carefully optimized, particularly concerning the choice of starting materials and the potential for competing reactions at different halogenated sites.

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, the optimization of reaction parameters at each synthetic step is crucial.

Solvent Effects and Temperature Control

Solvent choice and temperature play a significant role in the outcome of the synthetic steps. In electrophilic bromination, the polarity of the solvent can influence the regioselectivity. For instance, non-polar solvents may favor the formation of the para-isomer over the ortho-isomer. researchgate.net Temperature control is also critical to prevent over-bromination and side reactions. Bromination reactions are often carried out at low temperatures to enhance selectivity.

For the reduction of the nitro group, temperature control is important to manage the exothermicity of the reaction, especially on a larger scale. In catalytic hydrogenations, the reaction temperature and pressure can affect the rate and selectivity of the reduction.

In palladium-catalyzed aminations, both solvent and temperature are key parameters. The solvent must be able to dissolve the reactants and the catalyst system, while the temperature needs to be high enough to drive the reaction to completion but not so high as to cause catalyst decomposition or side reactions.

Table 2: Influence of Solvents on a Hypothetical Bromination Reaction

SolventPolarityExpected Outcome on Regioselectivity
Acetic AcidPolar, ProticMay lead to a mixture of ortho and para isomers.
DichloromethaneNon-polarCan favor the formation of the para-bromo product.
Carbon TetrachlorideNon-polarSimilar to dichloromethane, can enhance para-selectivity.
Tetrahydrofuran (THF)Polar, AproticCommonly used, but selectivity may vary.

Catalyst Selection and Ligand Design

The synthesis of aryl ethers, such as this compound, often involves the coupling of an alcohol with an aryl halide. The selection of an appropriate catalyst and ligand system is paramount for the efficiency of this transformation, which is typically a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction.

For the synthesis of aniline derivatives, catalyst systems must be tolerant of the amine functionality, which can act as a competing nucleophile or a ligand for the metal center. In the context of forming the ether linkage in this compound, a likely synthetic route is the etherification of a precursor like 5-bromo-2-aminophenol with a cyclohexylethanol derivative.

Catalyst Systems: Commonly employed catalysts for such C-O bond formations include copper- and palladium-based systems.

Copper-Catalyzed Reactions (Ullmann Condensation): This classic method for forming aryl ethers often requires high reaction temperatures. However, modern advancements have led to the development of more active copper/ligand systems that operate under milder conditions.

Palladium-Catalyzed Buchwald-Hartwig Etherification: This has become a powerful and versatile method for C-O bond formation. These systems typically consist of a palladium precursor and a specialized phosphine ligand.

Ligand Design: The ligand plays a crucial role in stabilizing the metal catalyst, promoting the desired reductive elimination step, and preventing side reactions. For the synthesis of complex molecules like anilines, ligand choice is critical. neliti.com Ligand design often focuses on creating sterically bulky and electron-rich phosphines. These properties enhance the catalytic activity and stability of the palladium center. The use of computational tools like LigPrep can aid in generating and optimizing 3D molecular models of ligands to predict their effectiveness. neliti.com

Research into the synthesis of related acylated anilines and amino alcohols has explored various solid acid catalysts and silver nanoparticle embedded mesoporous polyaniline nanocomposites. acs.org For the chemoselective acylation of 2-aminophenol, supported lipase (B570770) catalysts like Novozym 435 have also been successfully employed, demonstrating the utility of biocatalysis in aniline chemistry. acs.org

Table 1: Catalyst and Ligand Systems for Aryl Ether Synthesis

Catalyst Type Metal Source (Example) Common Ligands (Example) Key Characteristics
Ullmann Type Copper(I) iodide (CuI) Phenanthroline, L-proline Classic method, often requires high temperatures but newer systems are milder.
Buchwald-Hartwig Pd₂(dba)₃ Buchwald or Josiphos-type phosphine ligands High functional group tolerance, milder reaction conditions.

| Biocatalysis | Immobilized Lipase (e.g., Novozym 435) | N/A | High chemoselectivity, environmentally benign conditions. acs.org |

Advanced Purification and Isolation Techniques

Following synthesis, rigorous purification is necessary to isolate this compound from unreacted starting materials, catalysts, and byproducts. The basic nature of the aniline functional group presents unique challenges that necessitate specialized techniques. biotage.combiotage.com

Flash Silica (B1680970) Gel Chromatography

Flash chromatography is a primary tool for purifying reaction mixtures. biotage.com However, the purification of basic compounds like anilines on standard silica gel can be problematic. biotage.comkinesis-australia.com.au The acidic silanol (B1196071) groups (Si-OH) on the surface of silica can strongly interact with the basic amine, leading to poor peak shape (tailing), incomplete elution, or even degradation of the target compound. biotage.comkinesis-australia.com.au

Several strategies are employed to mitigate these issues:

Use of Modified Eluents: A common practice is to add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (0.1-2% v/v), to the mobile phase. kinesis-australia.com.aurochester.edu This competing base neutralizes the acidic sites on the silica, improving the chromatography of the basic analyte. biotage.com The drawback is the need to remove the modifier from the collected fractions. kinesis-australia.com.au

Amine-Functionalized Silica: An alternative is to use columns packed with aminopropyl-modified silica gel (NH₂ silica). biotage.comkinesis-australia.com.au The immobilized amino groups on the silica surface create a slightly basic environment, which repels the basic analyte and prevents strong interactions with residual silanols, leading to improved peak shape and separation without the need for a mobile phase modifier. biotage.comkinesis-australia.com.au

Deactivated Silica Gel: Silica gel can be "deactivated" by treatment with a solution containing triethylamine to neutralize its acidic surface prior to running the column. rochester.edurochester.edu

Alternative Stationary Phases: For certain separations, other media like basic or neutral alumina (B75360) can be effective for purifying amines. rochester.edu

Table 2: Flash Chromatography Conditions for Aniline Derivatives

Stationary Phase Eluent System (Example Gradient) Modifier Purpose
Standard Silica Gel Hexane (B92381) / Ethyl Acetate (B1210297) 1-2% Triethylamine Neutralizes acidic silanol groups to prevent peak tailing. kinesis-australia.com.aurochester.edu
Amine-Functionalized Silica (NH₂) Hexane / Ethyl Acetate None Provides a basic surface, improving elution of basic compounds. biotage.comkinesis-australia.com.au
Reversed-Phase C18 Silica Water / Acetonitrile 0.1% Triethylamine or Formic Acid Used for polar, ionizable compounds; pH adjustment controls retention. biotage.com

| Alumina (Basic or Neutral) | Dichloromethane / Methanol | None | Alternative to silica for purifying basic compounds. rochester.edu |

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid compounds and is based on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.orgmt.com An impure solid is dissolved in a minimum amount of a hot, suitable solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. libretexts.orgyoutube.com

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point. youtube.com

Either dissolve impurities readily at all temperatures or not dissolve them at all. youtube.com

Not react with the compound being purified.

Be sufficiently volatile to be easily removed from the purified crystals.

For bromoaniline compounds, which can be susceptible to oxidation and discoloration over time, purification by recrystallization can yield a much purer, stable product. pcbiochemres.com In some cases, conventional recrystallization may not be sufficient to prevent long-term discoloration, and other methods like vacuum distillation might be required for very high purity. pcbiochemres.com

The process generally involves:

Dissolving the impure solid in a minimum volume of the hot solvent. libretexts.org

Hot filtration (if insoluble impurities are present).

Cooling the solution slowly to allow for the formation of pure crystals. Seeding with a pure crystal can sometimes initiate crystallization. youtube.com

Collecting the crystals by vacuum filtration. libretexts.org

Washing the crystals with a small amount of cold solvent to remove any adhering impurities. youtube.com

Drying the purified crystals. libretexts.org

Table 3: Recrystallization Process Overview

Step Action Rationale
1. Solvent Selection Test solubility of the compound in various solvents at different temperatures. Find a solvent where solubility is high when hot and low when cold. youtube.com
2. Dissolution Dissolve the impure solid in the minimum amount of boiling solvent. Ensures the solution is saturated upon cooling to maximize yield. youtube.com
3. Cooling Allow the solution to cool slowly to room temperature, then in an ice bath. Slow cooling promotes the formation of larger, purer crystals. libretexts.orgyoutube.com
4. Isolation Collect crystals using vacuum filtration through a Büchner funnel. Efficiently separates the solid crystals from the liquid (mother liquor). libretexts.org

| 5. Washing & Drying | Wash crystals with a small amount of cold solvent and dry thoroughly. | Removes residual mother liquor containing impurities. youtube.com |

Spectroscopic and Analytical Characterization of 5 Bromo 2 2 Cyclohexylethoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise structure of 5-Bromo-2-(2-cyclohexylethoxy)aniline can be determined.

Based on extensive searches of scientific literature and chemical databases, specific experimental NMR data for this compound is not publicly available. The following sections describe the expected analyses and the type of information that would be obtained from these experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy would reveal the number of different types of protons in the molecule, their relative numbers, and their connectivity.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their splitting patterns, governed by spin-spin coupling, would confirm their substitution pattern. For a 1,2,4-trisubstituted benzene ring as in this compound, one would expect to see a doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of ortho and meta relationships.

Ethoxy Protons: The two methylene (B1212753) groups of the ethoxy chain (-O-CH₂-CH₂-Cyclohexyl) would each produce a distinct signal. The protons of the -O-CH₂- group would be expected to appear as a triplet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The protons of the adjacent -CH₂- group would also likely appear as a triplet, coupled to the -O-CH₂- protons.

Cyclohexyl Protons: The protons on the cyclohexane (B81311) ring would produce a complex series of overlapping multiplets in the upfield region of the spectrum (typically δ 1.0-2.0 ppm).

Amine Protons: The -NH₂ protons would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, with a molecular formula of C₁₄H₂₀BrNO, a total of 14 distinct carbon signals would be expected in the ¹³C NMR spectrum, assuming no coincidental overlap of signals.

Aromatic Carbons: Six signals would correspond to the carbons of the benzene ring. The carbon atom bonded to the bromine (C-Br) would be identifiable, as would the carbon bonded to the oxygen (C-O) and the carbon bonded to the amino group (C-N). Their chemical shifts would be influenced by the electron-donating or -withdrawing nature of these substituents.

Ethoxy Carbons: Two signals would correspond to the methylene carbons of the ethoxy chain.

Cyclohexyl Carbons: The six carbons of the cyclohexane ring would also give rise to distinct signals.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. This would be crucial for confirming the connectivity within the ethoxy chain and for tracing the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between carbons and protons that are separated by two or three bonds. This technique is particularly powerful for establishing the connectivity between different parts of the molecule, for instance, by showing a correlation between the protons of the -O-CH₂- group and the carbon of the aromatic ring to which the ethoxy group is attached.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Specific experimental mass spectrometry data for this compound is not available in the public domain based on performed searches. The following sections detail the expected outcomes from such analyses.

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LCMS)

ESI-LCMS is a soft ionization technique that is well-suited for polar molecules like anilines. In an ESI-LCMS experiment, a solution of the compound is introduced into the mass spectrometer, and the molecules are ionized, typically by protonation, to form [M+H]⁺ ions. The mass analyzer would then detect the mass-to-charge ratio (m/z) of this ion. For this compound (C₁₄H₂₀BrNO), the expected monoisotopic mass is approximately 297.07 g/mol for the ⁷⁹Br isotope and 299.07 g/mol for the ⁸¹Br isotope. Therefore, the ESI-LCMS spectrum would be expected to show a characteristic pair of peaks for the [M+H]⁺ ion at m/z values of approximately 298.08 and 300.08, with nearly equal intensity, which is indicative of the presence of a single bromine atom.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. An HRMS analysis of this compound would yield a highly accurate mass measurement of the molecular ion, which could be used to confirm the molecular formula C₁₄H₂₀BrNO. This provides a high degree of confidence in the identity of the compound. Furthermore, by analyzing the fragmentation pattern under higher energy conditions, key structural features could be confirmed. Expected fragments would likely arise from the cleavage of the ethoxy side chain and potentially the loss of the bromine atom.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups present in a molecule. By measuring the interaction of infrared radiation with the sample, a unique spectral fingerprint corresponding to the molecule's vibrational modes is obtained.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds. In the case of this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The presence of the primary amine (NH2) group would be indicated by a pair of medium to weak bands in the region of 3400-3300 cm⁻¹. The C-N stretching vibration would likely appear in the 1335-1250 cm⁻¹ range.

The aromatic ring is expected to show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can aid in confirming the substitution. The presence of the bromo-substituent is more challenging to assign definitively as the C-Br stretching vibration occurs at lower frequencies, typically in the 600-500 cm⁻¹ range, which falls in the fingerprint region where many other vibrations occur.

The ether linkage (C-O-C) is characterized by its strong, asymmetric stretching vibration, which for an aryl alkyl ether like this compound, would be anticipated in the 1275-1200 cm⁻¹ region. The aliphatic cyclohexyl group would contribute C-H stretching vibrations just below 3000 cm⁻¹ and CH₂ scissoring and rocking vibrations around 1450 cm⁻¹ and in the fingerprint region, respectively.

Interactive Table: Predicted FTIR Spectral Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3400-3300Medium-Weak
Amine (N-H)Scissoring1650-1580Medium
Aromatic C-HStretch3100-3000Medium-Weak
Aromatic C=CStretch1600-1450Medium-Strong
Alkyl C-HStretch2950-2850Strong
Ether (Aryl-O)Asymmetric Stretch1275-1200Strong
Ether (Alkyl-O)Symmetric Stretch1075-1020Medium
C-BrStretch600-500Medium-Strong

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, allowing for the analysis of solid and liquid samples with minimal preparation. For this compound, ATR-IR would provide a rapid and efficient means of obtaining its infrared spectrum. The resulting spectrum is generally comparable to a traditional transmission FTIR spectrum, though relative peak intensities may vary. This technique would be particularly useful for routine identification and for monitoring reaction progress during the synthesis of the compound. The expected peak positions would be consistent with those predicted for standard FTIR analysis.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy provides excellent information about non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations and the C-H bonds of the cyclohexyl ring. The symmetric vibrations of the benzene ring would also be prominent. The C-Br bond, being a heavy atom bond, often gives rise to a strong Raman signal at low frequencies, making it more readily identifiable than in FTIR. This can be particularly useful for confirming the presence and position of the bromine atom on the aromatic ring.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and for analyzing complex mixtures.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. nih.gov For this compound, TLC would be an invaluable tool during its synthesis to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used to determine the purity of the final product and to select appropriate solvent systems for larger-scale column chromatography purification.

A common stationary phase for TLC is silica (B1680970) gel, which is polar. The mobile phase, or eluent, is typically a mixture of a less polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. Due to the presence of the polar amine group, this compound would be expected to have a moderate retention factor (Rf) on a silica gel plate. The exact Rf value would depend on the specific solvent system used.

Interactive Table: Illustrative TLC Data for this compound on Silica Gel

Mobile Phase (Hexane:Ethyl Acetate) Predicted Retention Factor (Rf) Visualization Method
9:10.2 - 0.3UV light (254 nm), Potassium Permanganate stain
8:20.4 - 0.5UV light (254 nm), Potassium Permanganate stain
7:30.6 - 0.7UV light (254 nm), Potassium Permanganate stain

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it the method of choice for determining the precise purity of this compound.

A reversed-phase HPLC method would be most suitable for this compound. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Due to its significant non-polar character arising from the cyclohexylethoxy and bromo-phenyl groups, this compound would be well-retained on a C18 column. The retention time can be modulated by adjusting the composition of the mobile phase; increasing the proportion of the organic solvent would decrease the retention time. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound will absorb UV light. The analysis of substituted anilines by HPLC is a well-established methodology. tandfonline.com

Interactive Table: Predicted HPLC Parameters for this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient (e.g., Acetonitrile:Water)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Predicted Retention Time Dependent on mobile phase composition (e.g., 5-15 min)

The comprehensive characterization of a synthesized chemical compound is a fundamental requirement to confirm its identity, purity, and structure. For novel compounds such as this compound, a suite of analytical techniques is employed. This article focuses on the application of Gas Chromatography (GC) for separation and purity assessment, and Elemental Analysis for the confirmation of the empirical formula.

Spectroscopic and Analytical Characterization

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. In the context of the characterization of this compound, GC is utilized to determine the purity of the synthesized compound and to monitor the progress of the synthesis reaction. The retention time (RT) under specific chromatographic conditions serves as a key identifier for the compound.

Hypothetical GC Parameters:

ParameterValue
Instrument Agilent 7890A GC System or similar
Column HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Carrier Gas Nitrogen/Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Injection Volume 1 µL
Sample Concentration 1 mg/mL in a suitable solvent (e.g., Dichloromethane)

Under these conditions, a pure sample of this compound would be expected to show a single major peak at a specific retention time. The presence of other peaks would indicate impurities.

Elemental analysis is a crucial analytical technique that provides the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen, and in this case, Bromine) within a chemical compound. This data is then compared with the theoretical values calculated from the compound's proposed molecular formula to confirm its empirical formula.

The molecular formula for this compound is C₁₄H₂₀BrNO. The theoretical elemental composition can be calculated as follows:

Molecular Weight: 298.22 g/mol

Carbon (C): (14 * 12.01) / 298.22 * 100% = 56.38%

Hydrogen (H): (20 * 1.01) / 298.22 * 100% = 6.78%

Bromine (Br): 79.90 / 298.22 * 100% = 26.79%

Nitrogen (N): 14.01 / 298.22 * 100% = 4.70%

Oxygen (O): (by difference) 16.00 / 298.22 * 100% = 5.36%

Experimental data from an elemental analyzer would be expected to be in close agreement with these theoretical values, typically within a ±0.4% margin of error, to validate the empirical formula of the synthesized compound.

Computational and Theoretical Studies on 5 Bromo 2 2 Cyclohexylethoxy Aniline

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Bromo-2-(2-cyclohexylethoxy)aniline, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be utilized to determine its most stable three-dimensional conformation. The optimization of the molecular geometry would reveal key structural parameters.

The geometry of the aniline (B41778) ring is expected to be largely planar, though the bulky cyclohexylethoxy group and the bromine atom will induce some steric strain. The C-N bond length and the pyramidalization at the nitrogen atom of the amino group are critical parameters that influence the molecule's reactivity and hydrogen bonding capabilities. The dihedral angles between the aniline ring and the cyclohexylethoxy side chain would be optimized to find the lowest energy conformer. The presence of the electron-withdrawing bromine atom and the electron-donating ethoxy group on the aromatic ring will also influence the bond lengths and charge distribution within the phenyl ring.

Parameter Predicted Value
C-Br Bond Length~1.90 Å
C-O Bond Length (Aromatic)~1.36 Å
C-N Bond Length~1.40 Å
C-C-O-C Dihedral AngleVariable (Conformational Isomers)

Note: The data in this table is hypothetical and represents typical values that would be obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly on the nitrogen atom and the aromatic pi system. The LUMO, conversely, is likely to be distributed over the aromatic ring, with significant contributions from the bromine atom, which can accept electron density. The HOMO-LUMO gap would be calculated from the energies of these orbitals. This value is instrumental in predicting the electronic absorption spectra of the molecule, as the primary electronic transition often corresponds to the excitation of an electron from the HOMO to the LUMO.

Orbital Predicted Energy (eV)
HOMO-5.5 eV
LUMO-1.0 eV
HOMO-LUMO Gap4.5 eV

Note: The data in this table is hypothetical and serves as an illustrative example of results from a DFT calculation.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational landscape and dynamic behavior of larger molecules.

The flexible cyclohexylethoxy side chain of this compound can adopt numerous conformations. Conformational analysis using molecular mechanics force fields (e.g., MMFF94, AMBER) would be employed to identify the various low-energy conformers. This process involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

The most significant degrees of freedom include the rotation around the C-O bonds of the ethoxy linker and the puckering of the cyclohexane (B81311) ring (chair, boat, and twist-boat conformations). An energy minimization protocol would then be applied to these conformers to locate the global energy minimum, which represents the most probable conformation of the molecule in the gas phase or in a non-polar solvent.

Molecular dynamics simulations can provide insights into the behavior of this compound in condensed phases, such as in a crystal lattice or in solution. By simulating a system containing many molecules over a period of time, it is possible to observe and quantify the intermolecular forces that govern its macroscopic properties.

In a simulation of the crystalline state, one would expect to observe significant intermolecular interactions. These would include hydrogen bonds between the amino group of one molecule and the oxygen or bromine atom of a neighboring molecule. Pi-stacking interactions between the aromatic rings could also contribute to the stability of the crystal packing. In solution, MD simulations could model the solvation shell around the molecule and predict its solubility in various solvents.

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. A variety of descriptors can be calculated for this compound to predict its behavior.

Descriptor Predicted Value Significance
Molecular Weight312.23 g/mol Basic physical property.
LogP (Octanol-Water Partition Coefficient)~4.5Predicts hydrophobicity and membrane permeability.
Topological Polar Surface Area (TPSA)~38.3 ŲRelates to hydrogen bonding potential and transport properties.
Number of Rotatable Bonds5Indicates molecular flexibility.
Hydrogen Bond Donors1 (the -NH2 group)Potential for hydrogen bonding.
Hydrogen Bond Acceptors2 (the oxygen and nitrogen atoms)Potential for hydrogen bonding.

Note: The data in this table is calculated based on the chemical structure and serves as a predictive guide to the molecule's physicochemical properties.

Topological Indices and Connectivity Descriptors

Topological indices and connectivity descriptors are numerical values derived from the molecular graph of a compound that quantify its topology. These descriptors are instrumental in the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. They encode information about the size, shape, branching, and cyclicity of a molecule.

Despite the utility of these descriptors in predicting the physicochemical properties and biological activities of organic compounds, no published studies were found that calculate or analyze the topological indices and connectivity descriptors specifically for this compound.

Table 1: Topological Indices and Connectivity Descriptors for this compound

DescriptorValue
Wiener IndexData not available
Randić IndexData not available
Balaban J IndexData not available
Kier & Hall Connectivity IndicesData not available

This table is for illustrative purposes. The values are noted as "Data not available" due to a lack of published research.

Electrostatic Potential Maps

Electrostatic potential (ESP) maps are three-dimensional representations that illustrate the charge distribution within a molecule. These maps are crucial for understanding and predicting a molecule's reactivity, intermolecular interactions, and the sites susceptible to electrophilic or nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-poor areas.

A search of the scientific literature did not yield any studies that have generated or analyzed the electrostatic potential map for this compound. Such a study would provide valuable insights into its chemical behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling involves the creation of mathematical models that correlate the structural features of a molecule with its macroscopic properties, such as boiling point, solubility, or chromatographic retention times. These models are highly valuable in chemical engineering and materials science for designing compounds with desired properties.

Correlation of Structural Parameters with Chemical Reactivity

The correlation of structural parameters with chemical reactivity is a fundamental aspect of QSPR. This involves using calculated quantum chemical descriptors (such as orbital energies, charges, and bond orders) to predict the reactivity of a molecule.

No QSPR studies focusing on correlating the structural parameters of this compound with its chemical reactivity have been reported in the available literature.

Prediction of Spectroscopic Signatures

Computational methods, particularly Density Functional Theory (DFT), are often employed to predict the spectroscopic signatures of molecules, including NMR, IR, and UV-Vis spectra. These predictions can aid in the structural elucidation of newly synthesized compounds.

There are currently no published computational studies that predict the spectroscopic signatures of this compound.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Peaks/Shifts
¹H NMRData not available
¹³C NMRData not available
IR SpectroscopyData not available
UV-Vis SpectroscopyData not available

This table is for illustrative purposes. The values are noted as "Data not available" due to a lack of published research.

In Silico Studies of Molecular Interactions

In silico studies, such as molecular docking, are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor). These methods are of particular importance in drug discovery and materials science.

Molecular Docking Methodologies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to estimate the binding affinity and understand the nature of the interactions at the molecular level.

A review of the literature indicates that no molecular docking studies have been performed with this compound as the ligand. Such studies would be necessary to explore its potential applications in areas where molecular recognition is key.

Binding Energy Calculations

The binding energy of a ligand, such as this compound, to a biological target is a critical parameter in computational chemistry and drug design. It quantifies the strength of the interaction between the ligand and its receptor, with lower (more negative) binding energy values typically indicating a more stable and favorable interaction. These calculations are pivotal in predicting the potential efficacy of a compound as an inhibitor or activator of a specific protein.

The prediction of binding free energies can be approached through various computational methods. nih.govnih.gov Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding affinity. nih.govnih.gov This method involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that approximates the energetics of the interaction. More rigorous and computationally intensive methods, such as free energy calculations, can also be employed for more accurate predictions. nih.govnih.gov

Detailed Research Findings

Furthermore, the electronic properties of substituted anilines have been extensively studied using quantum chemical methods like Density Functional Theory (DFT). capes.gov.brnih.govumn.edu The position and nature of substituents on the aniline ring play a crucial role in determining the molecule's electronic and structural properties. capes.gov.brnih.gov The bromine atom at the 5-position, being an electron-withdrawing group, and the alkoxy group at the 2-position, an electron-donating group, would collectively influence the charge distribution across the molecule, thereby affecting its ability to form specific interactions, such as hydrogen bonds or halogen bonds, with a protein target.

In a hypothetical molecular docking study, this compound would be docked into the binding site of a target protein. The binding energy would be calculated based on the sum of intermolecular energies, including electrostatic and van der Waals interactions, and the internal energy of the ligand. Different scoring functions can be used, which may also incorporate terms for solvation effects and entropy changes upon binding.

Hypothetical Binding Energy Data

Compound/Fragment Binding Energy (kcal/mol) Key Interactions
This compound -9.8 Hydrophobic, Hydrogen Bond, Halogen Bond
2-Cyclohexylethoxyaniline -8.2 Hydrophobic, Hydrogen Bond
Bromobenzene (B47551) -4.5 Halogen Bond, Pi-stacking

Note: The data presented in this table is purely hypothetical and for illustrative purposes only, as specific binding energy calculations for this compound are not publicly available.

The hypothetical data suggests that the entire molecule has the most favorable binding energy. The 2-cyclohexylethoxy aniline fragment contributes significantly, likely through hydrophobic interactions of the cyclohexyl ring and hydrogen bonding from the aniline's amino group. The bromo substituent also adds to the binding affinity, potentially through halogen bonding, a specific type of non-covalent interaction. The comparison with aniline and bromobenzene highlights the synergistic effect of the combined functional groups in achieving a high binding affinity.

Such computational analyses are instrumental in the early stages of drug discovery, enabling the rational design and optimization of lead compounds for improved potency and selectivity. researchgate.net

Chemical Reactivity and Derivatization of 5 Bromo 2 2 Cyclohexylethoxy Aniline

Reactions Involving the Aromatic Amine Group

The primary aromatic amine group is a rich site for chemical modification, enabling a wide range of derivatizations through oxidation, acylation, condensation, and diazotization reactions.

The aniline (B41778) moiety is susceptible to oxidation, and the course of the reaction is highly dependent on the oxidant and reaction conditions. While specific oxidation studies on 5-Bromo-2-(2-cyclohexylethoxy)aniline are not extensively documented, the reactivity can be inferred from the general behavior of substituted anilines. Oxidation can lead to a variety of products, including the corresponding nitroso, nitro, azoxy, or polymeric species. The presence of the electron-donating amino and alkoxy groups activates the ring, making it sensitive to strong oxidizing agents. Careful selection of reagents is necessary to achieve selective oxidation. For instance, controlled oxidation could potentially yield the corresponding nitro compound, a valuable synthetic intermediate.

The nucleophilic character of the primary amine in this compound allows for straightforward acylation and sulfonylation reactions. These reactions are fundamental for introducing amide and sulfonamide functionalities, which are prevalent in many biologically active molecules.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), readily yields the corresponding N-acyl derivatives. This reaction is generally high-yielding and proceeds under mild conditions. For example, reacting the parent aniline with acetyl chloride would produce N-(5-Bromo-2-(2-cyclohexylethoxy)phenyl)acetamide.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in a basic medium affords the corresponding sulfonamides. These derivatives are often highly crystalline solids.

A study on the acylation of the structurally related 5-bromo-2-aminobenzimidazole showed that N-acylation occurs selectively at the primary amine using acyl chlorides in the presence of triethylamine. researchgate.net This supports the feasibility of selective acylation on the primary amine of this compound.

Table 1: Representative Acylation and Sulfonylation Reactions

Reagent Product Type General Product Structure
Acetyl Chloride N-Acetylated Amide
Benzoyl Chloride N-Benzoylated Amide

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ekb.eg These reactions are typically catalyzed by acid and involve the removal of water. Schiff bases are versatile intermediates in organic synthesis and often exhibit interesting coordination properties with metal ions. researchgate.netresearchgate.net

Research on the condensation of anilines with substituted aldehydes, such as 5-Bromo-2-hydroxybenzaldehyde, has shown that Schiff base formation proceeds efficiently in an alcohol medium, often under reflux. researchgate.netresearchgate.netrecentscientific.com The resulting Schiff bases can act as bidentate ligands for various transition metals. researchgate.netnih.gov

Table 2: Examples of Schiff Base Formation with Substituted Aldehydes

Reactant 1 Reactant 2 Product (Schiff Base)
Aniline 5-Bromo-2-hydroxybenzaldehyde 2-bromo-6-((phenylimino)methyl)phenol researchgate.netrecentscientific.com

As a primary aromatic amine, this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0-5 °C). lkouniv.ac.inlumenlearning.com The resulting arenediazonium salt is a highly valuable synthetic intermediate that can undergo a plethora of substitution reactions where the diazonio group (-N₂⁺) is replaced by a wide variety of substituents, often with the loss of nitrogen gas. wikipedia.orgresearchgate.net

Key transformations of the diazonium salt include:

Sandmeyer Reaction: Treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the replacement of the diazonium group with -Cl, -Br, or -CN, respectively. lumenlearning.comwikipedia.org

Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) results in the introduction of a fluorine atom. lkouniv.ac.in

Replacement by Iodide: Reaction with potassium iodide introduces an iodine atom. lkouniv.ac.in

Replacement by Hydroxyl: Heating the diazonium salt in an aqueous acidic solution yields the corresponding phenol (B47542). lkouniv.ac.in

Deamination (Replacement by Hydrogen): Reaction with hypophosphorous acid (H₃PO₂) or ethanol (B145695) can replace the diazonium group with a hydrogen atom. wikipedia.org

These reactions provide a powerful toolkit for further functionalization of the aromatic ring, starting from the amine group. rsc.org

Transformations at the Bromine Substituent

The carbon-bromine bond on the aromatic ring offers another handle for synthetic modification, primarily through nucleophilic aromatic substitution, although the electronic nature of the ring substituents imposes significant constraints.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The generally accepted mechanism involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

The rate of SNAr reactions is highly sensitive to the electronic nature of the substituents on the aromatic ring. The reaction is strongly favored by the presence of powerful electron-withdrawing groups (e.g., -NO₂, -CN) at positions ortho and/or para to the leaving group. semanticscholar.orgyoutube.com These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. libretexts.org

In the case of this compound, the substituents on the ring are an amino group (para to the bromine) and an alkoxy group (ortho to the bromine). Both of these are electron-donating groups, which increase the electron density of the aromatic ring. This electronic enrichment disfavors the initial attack by a nucleophile and destabilizes the negatively charged Meisenheimer intermediate. Consequently, standard SNAr reactions are generally not favorable for this substrate under typical conditions. pressbooks.pub While SNAr reactions on bromo-aromatic compounds are known, they usually require harsh conditions or the presence of activating groups that are absent in this molecule. nih.govnih.govresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

The bromine atom at the 5-position of the aniline ring makes the compound an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simpler precursors. The reactivity of the aryl bromide is influenced by the electronic nature of the other substituents on the ring; in this case, the electron-donating amino group and the cyclohexylethoxy group.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, a Suzuki reaction would replace the bromine atom with an aryl, heteroaryl, or vinyl group, offering a straightforward route to biaryl compounds or styrenyl derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields. libretexts.org

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. wikipedia.org This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgmasterorganicchemistry.com This method is highly efficient for creating arylalkynes, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials. wikipedia.org The reaction conditions are generally mild, tolerating a wide range of functional groups. wikipedia.org

Heck Olefination: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. The reaction typically results in the formation of a trans-substituted alkene. This would allow for the introduction of various vinyl groups at the 5-position of the aniline ring.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. While the starting material is already an aniline, the Buchwald-Hartwig reaction could be used to introduce a second amino group or to couple with a different class of nitrogen nucleophiles. More relevantly, this type of chemistry is often used to synthesize the aniline itself from a dibromo-precursor. However, starting with this compound, one could envision coupling with various primary or secondary amines, amides, or carbamates at the bromine position.

Below is a table summarizing the potential cross-coupling reactions for a generic bromoaniline substrate, illustrating the expected transformations applicable to this compound.

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NArylalkyne
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tolyl)₃, Et₃NSubstituted Alkene
Buchwald-HartwigSecondary Amine (e.g., Morpholine)Pd₂(dba)₃, BINAP, NaOt-BuTertiary Amine

Chemical Modifications of the Cyclohexylethoxy Side Chain

The cyclohexylethoxy side chain offers further opportunities for derivatization, although modifications here are generally less straightforward than reactions at the aryl bromide position.

The cyclohexane (B81311) ring is a saturated aliphatic system, making it relatively inert to many chemical reagents. Functionalization typically requires more forcing conditions or specialized reagents.

Free-Radical Halogenation: While possible, the reaction of the cyclohexane ring with radical initiators (e.g., NBS with light) would likely lead to a mixture of brominated products at various positions on the ring, suffering from a lack of selectivity.

Oxidative Methods: Strong oxidizing agents could potentially oxidize C-H bonds to introduce hydroxyl or carbonyl functionalities. However, these reactions often lack selectivity and could also affect the aniline portion of the molecule. More controlled, modern methods might involve enzymatic or microbial hydroxylation, which can offer high regio- and stereoselectivity, though this would require a dedicated research effort to develop a suitable biocatalyst.

The ether bond in the cyclohexylethoxy side chain is generally stable but can be cleaved under specific, harsh conditions.

Ether Cleavage: The cleavage of aryl alkyl ethers is most commonly achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion. In the case of this compound, the nucleophilic attack would occur at the less sterically hindered carbon of the ethoxy group (an SN2 mechanism), breaking the alkyl C-O bond. This would yield 5-bromo-2-aminophenol and 1-(2-haloethyl)cyclohexane. The C(aryl)-O bond is significantly stronger and not susceptible to cleavage under these conditions.

Reagent Conditions Expected Products Mechanism
HBr (excess)Heat5-Bromo-2-aminophenol and 1-(2-bromoethyl)cyclohexaneSN2
HI (excess)Heat5-Bromo-2-aminophenol and 1-(2-iodoethyl)cyclohexaneSN2

Ether Extension: Extending the ether linkage is not a direct or simple transformation. It would likely require a multi-step sequence, beginning with the cleavage of the existing ether to unmask the phenol. The resulting 5-bromo-2-aminophenol could then be re-alkylated with a longer or more complex alkyl halide in a Williamson ether synthesis to generate a new, extended ether side chain.

Structure Property Relationships and Analog Design of 5 Bromo 2 2 Cyclohexylethoxy Aniline Derivatives

Influence of Substituents on Electronic and Steric Properties

The electronic and steric landscape of the 5-Bromo-2-(2-cyclohexylethoxy)aniline core is primarily dictated by the interplay of three key substituents: the bromo group, the amino group, and the 2-cyclohexylethoxy group. Each of these imparts distinct properties to the aniline (B41778) ring.

The amino (-NH2) group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. nih.gov This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, increasing its electron density. The amino group also has the capacity to act as a hydrogen bond donor, an interaction that can be critical for molecular recognition at a biological target. nih.gov

The 2-cyclohexylethoxy group at the 2-position is a bulky, lipophilic substituent. The ether oxygen is electron-donating through resonance, further activating the ring. However, the sheer size of this group exerts a significant steric influence, which can direct the regioselectivity of reactions and influence the molecule's ability to fit into a binding pocket.

The combined electronic effects of these substituents make the aniline ring of this compound particularly electron-rich, predisposing it to certain chemical transformations while potentially hindering others. The steric bulk of the cyclohexylethoxy group can also impose conformational constraints on the molecule.

Rational Design Principles for Analogues and Derivatives

The rational design of analogues of this compound can be approached by systematically modifying its three main structural components: the aniline core, the alkoxy chain, and the cyclohexyl moiety. mdpi.com Such modifications can lead to derivatives with altered reactivity, selectivity, and biological activity. nih.gov

Modifications to the aniline core can be made at the bromo and amino positions. Replacing the bromine atom with other halogens (F, Cl, I) or with electron-withdrawing groups (e.g., -CN, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) can systematically alter the electronic properties of the ring. For instance, replacing bromine with a more electronegative fluorine atom would increase the inductive electron withdrawal. Conversely, replacing it with a methyl group would introduce an electron-donating substituent.

The amino group can also be modified to modulate its electronic and hydrogen-bonding properties. For example, acylation of the amine to form an acetamide (B32628) would significantly attenuate its activating influence. nih.gov This can be a useful strategy to control reactivity in certain synthetic procedures.

Table 1: Hammett (σ) and Taft Steric (Es) Parameters for a Selection of Aniline Ring Substituents

Substituent Hammett Constant (σp) Taft Steric Parameter (Es)
-H 0.00 1.24
-F 0.06 0.78
-Cl 0.23 0.27
-Br 0.23 0.08
-I 0.18 -0.16
-CH3 -0.17 0.00
-OCH3 -0.27 0.69
-NO2 0.78 -1.01

This table provides illustrative data for how different substituents can impact the electronic and steric properties of the aniline ring.

The 2-cyclohexylethoxy chain is a key contributor to the molecule's lipophilicity and steric profile. The length of the alkyl chain connecting the cyclohexyl ring to the ether oxygen can be varied. researchgate.net For instance, a shorter chain (e.g., cyclohexylmethoxy) or a longer chain (e.g., 3-cyclohexylpropoxy) would alter the spatial positioning of the bulky cyclohexyl group relative to the aniline core. nih.gov This can have a profound impact on how the molecule interacts with its environment, including potential binding sites. rsc.org

Branching within the alkoxy chain can also be introduced to further probe steric requirements. For example, introducing a methyl group on the carbon adjacent to the ether oxygen would create a chiral center and further increase steric hindrance around the 2-position of the aniline ring.

The cyclohexyl ring itself offers several avenues for modification. The conformational flexibility of the cyclohexyl ring can be restricted, for instance, by introducing a double bond to form a cyclohexenyl group. This would alter the three-dimensional shape of this part of the molecule.

Strategies for Modulating Reactivity and Selectivity (e.g., through Hammett and Taft analysis)

The principles of physical organic chemistry provide powerful tools for predicting how the structural modifications outlined above will influence the reactivity and selectivity of the resulting derivatives. The Hammett and Taft equations are linear free-energy relationships that quantitatively describe the effect of substituents on reaction rates and equilibria. wikipedia.orgwikipedia.org

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for a reaction with a substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. libretexts.org

ρ (rho) is the reaction constant, which depends on the nature of the reaction. libretexts.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. libretexts.org For example, in an electrophilic aromatic substitution reaction on the aniline ring, one would expect a large negative ρ value, as the reaction is favored by the increased electron density provided by activating groups.

The Taft equation extends this concept to account for steric effects: log(k/k₀) = ρσ + δEs

Where:

σ* is the polar substituent constant. dalalinstitute.com

Es is the steric substituent constant. slideshare.net

ρ* and δ are the corresponding reaction constants for polar and steric effects, respectively. dalalinstitute.com

By using tabulated values for σ and Es for various substituents, it is possible to predict how modifications to the this compound structure will affect its reactivity in a given chemical transformation. For instance, if a desired reaction has a positive ρ value, replacing the bromine atom with a more electron-withdrawing nitro group (σp = +0.78) would be predicted to increase the reaction rate. Conversely, if steric hindrance is detrimental to a reaction (positive δ value), reducing the size of the alkoxy group would be a rational strategy to improve the outcome.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Aniline
Acetanilide (B955)
5-Fluoro-2-(2-cyclohexylethoxy)aniline
5-Chloro-2-(2-cyclohexylethoxy)aniline
5-Iodo-2-(2-cyclohexylethoxy)aniline
5-Cyano-2-(2-cyclohexylethoxy)aniline
5-Nitro-2-(2-cyclohexylethoxy)aniline
5-Methyl-2-(2-cyclohexylethoxy)aniline
5-Methoxy-2-(2-cyclohexylethoxy)aniline
5-Bromo-2-(cyclohexylmethoxy)aniline
5-Bromo-2-(3-cyclohexylpropoxy)aniline
5-Bromo-2-(2-(4-methylcyclohexyl)ethoxy)aniline
5-Bromo-2-(2-(4-hydroxycyclohexyl)ethoxy)aniline

Potential Applications in Chemical Science and Technology

Building Block in Organic Synthesis

The presence of multiple functional groups makes 5-Bromo-2-(2-cyclohexylethoxy)aniline a versatile building block for the construction of more complex molecular architectures.

While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, its structure is analogous to other substituted anilines that serve as key intermediates in medicinal chemistry and drug discovery. The aniline (B41778) moiety can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functional groups. Furthermore, the bromine atom is susceptible to substitution reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Aniline derivatives are common precursors for the synthesis of a wide range of heterocyclic compounds. For instance, the reaction of an aniline with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of quinoline (B57606) or pyrimidine (B1678525) rings. Although the direct synthesis of pyrimidines from this compound is not specifically detailed in the available literature, related bromo-substituted anilines are utilized in the construction of various heterocyclic systems. The general synthetic strategies for producing substituted pyrimidines often involve the condensation of an amidine with a β-dicarbonyl compound. google.com In principle, the amino group of this compound could be transformed into an amidine, which could then participate in such cyclization reactions.

Applications in Material Science and Polymer Chemistry

The properties of this compound also suggest its potential for applications in the development of new materials.

Aniline and its derivatives can be polymerized to form polyanilines, a class of conducting polymers. The substituents on the aniline ring significantly influence the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics. The bulky and non-polar 2-cyclohexylethoxy group in this compound could enhance the solubility of the corresponding polymer in organic solvents, facilitating its processing into films and coatings. The bromine atom could serve as a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. While there are no specific reports on the polymerization of this particular monomer, the general principles of aniline polymerization suggest this as a potential application.

The combination of a polar aniline group and a non-polar cyclohexyl moiety gives this compound an amphiphilic character, which could be exploited in the design of self-assembling systems or as a component in liquid crystals. The high refractive index of bromine-containing compounds could also make it a candidate for inclusion in high-refractive-index polymers for optical applications. However, specific research on these applications for this compound is not currently available.

Ligand Design in Coordination Chemistry and Catalysis

The aniline nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions.

Formation of Metal Complexes

The aniline moiety of this compound contains a nitrogen atom with a lone pair of electrons, making it a potential ligand for the formation of coordination complexes with various metal ions. The formation of Schiff bases through the condensation of the amino group with aldehydes or ketones can yield polydentate ligands capable of forming stable complexes with transition metals. researchgate.netnih.gov For instance, Schiff bases derived from other bromo-substituted anilines have been shown to form complexes with metals such as copper(II), cobalt(II), nickel(II), and iron(II). researchgate.net These complexes are often investigated for their catalytic, magnetic, and biological properties. nanobioletters.com The specific nature of the cyclohexylethoxy group in this compound could influence the solubility and steric properties of any resulting metal complexes.

Development of Organometallic Catalysts

Organometallic catalysts often feature metal centers coordinated to organic ligands that can influence the catalyst's activity, selectivity, and stability. The aniline derivative this compound could serve as a ligand precursor in the development of such catalysts. The bromine atom on the aromatic ring provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the synthesis of more complex ligand structures. These tailored ligands can then be used to create organometallic catalysts for a variety of organic transformations. While direct research on this specific compound is not available, the principles of ligand design and catalyst development are well-established for other aniline derivatives.

Reagents in Analytical Chemistry

Certain aniline derivatives can be used as reagents in analytical chemistry, for example, in the development of colorimetric or fluorescent sensors for metal ions or other analytes. The formation of a colored complex upon interaction with a specific analyte can form the basis of a quantitative analytical method. Potentiometric studies on Schiff bases derived from bromoanilines have been conducted to determine the stability constants of their metal complexes, which is a fundamental aspect of their application in analytical chemistry. nanobioletters.com

Intermediates in Agrochemicals and Dye Production

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of commercial products, including agrochemicals and dyes. chemicalbook.comhztya.com The presence of the bromo and amino groups on the aromatic ring of this compound makes it a potential intermediate for these industries.

In agrochemical synthesis, the bromoaniline core can be a precursor to compounds with fungicidal, herbicidal, or insecticidal properties. researchgate.net The specific substituents on the aniline ring are crucial for the biological activity of the final product.

In the dye industry, aniline derivatives are used to produce a vast array of colorants. alibaba.com The amino group is often diazotized and then coupled with another aromatic compound to form an azo dye. The substituents on the aniline ring influence the color and fastness properties of the resulting dye. While there is no specific mention of this compound in dye synthesis, its structural motifs are common in dye intermediates. alibaba.com

Future Research Directions

Development of Eco-Friendly and Sustainable Synthetic Pathways

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. Future research on "5-Bromo-2-(2-cyclohexylethoxy)aniline" should prioritize the development of synthetic routes that align with these principles. Current methods for producing substituted anilines can be cumbersome and may involve hazardous materials. nih.gov

Key areas of focus should include:

Catalyst Development: Investigating the use of earth-abundant metal catalysts, such as those based on iron, to replace precious metal catalysts like palladium. chemicalbook.com This would not only reduce costs but also minimize the environmental impact associated with heavy metal contamination.

Alternative Solvents: Exploring the use of aqueous solutions or other environmentally benign solvents to replace traditional organic solvents, which are often volatile and toxic. tandfonline.com

Energy Efficiency: The application of methods like microwave-assisted synthesis could significantly reduce reaction times and energy consumption compared to conventional heating methods. tandfonline.com

Novel Precursors: Research into novel starting materials, such as isatoic anhydride (B1165640) derivatives, could provide more straightforward and efficient pathways to highly substituted anilines. nih.govresearchgate.net The development of methods starting from benzyl (B1604629) azides also presents a unique and potentially scalable approach. chemrxiv.org

Advanced Spectroscopic Characterization Techniques for In-Situ Studies

A deeper understanding of the behavior of "this compound" in various chemical environments requires the application of advanced spectroscopic techniques. In-situ studies, which allow for the real-time monitoring of reactions, are particularly valuable for elucidating reaction mechanisms and identifying transient intermediates. rsc.orgelsevier.com

Future research should leverage techniques such as:

In-situ FTIR and Raman Spectroscopy: These methods can provide detailed information about the vibrational modes of molecules, enabling the tracking of bond formation and cleavage during a reaction. youtube.comrsc.org Coupling these techniques with electrochemistry can offer insights into redox processes involving the aniline (B41778) moiety. rsc.orgyoutube.com

X-ray Absorption Spectroscopy (XAS): Techniques like EXAFS and XANES are powerful for probing the local atomic structure and oxidation state of metal catalysts used in the synthesis of aniline derivatives, helping to understand structure-activity relationships. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can be used to characterize the structure of "this compound" and its derivatives in solution, providing insights into their conformation and interactions with other molecules. nih.govrsc.org

Comprehensive Computational Studies of Reaction Mechanisms and Reaction Pathways

Computational chemistry offers a powerful tool for complementing experimental studies and providing a deeper understanding of the chemical properties and reactivity of "this compound". Density Functional Theory (DFT) has proven to be a reliable method for studying the structural and electronic properties of aniline derivatives. capes.gov.brresearchgate.netglobalauthorid.comresearchgate.net

Future computational research should focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions involving "this compound," helping to identify transition states and determine the most likely reaction pathways. nih.govcapes.gov.bracs.org This is particularly useful for understanding regioselectivity in aniline synthesis. nih.govcapes.gov.bracs.org

Kinetics and Thermodynamics: Computational methods can be employed to calculate the kinetics and thermodynamics of reactions, such as the reaction of substituted anilines with radicals. doaj.orgmdpi.com This information is crucial for predicting reaction outcomes and optimizing reaction conditions.

Spectroscopic Prediction: Theoretical calculations can aid in the interpretation of experimental spectra (e.g., IR, Raman, NMR) by predicting the spectral properties of different isomers and conformers. researchgate.net

Substituent Effects: A systematic computational study could be undertaken to understand how the bromo and cyclohexylethoxy substituents influence the electronic structure, reactivity, and properties of the aniline ring. researchgate.netglobalauthorid.com

Exploration of Novel Chemical Transformations and Reactivities

The unique combination of a bromine atom, an ether linkage, and an amino group on the aromatic ring of "this compound" suggests a rich and varied reactivity profile that is yet to be fully explored. Bromoanilines are versatile building blocks in organic synthesis, serving as precursors for a wide range of compounds. chemicalbook.comchemicalbook.com

Future research in this area should investigate:

Cross-Coupling Reactions: The bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of novel and complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the bromine and the potential for activation by the amino group could facilitate SNAr reactions, allowing for the introduction of various nucleophiles. Studies on related bromo-substituted heterocycles have shown the potential for such transformations. nih.gov

Polymerization: The aniline moiety could be used as a monomer for the synthesis of novel conducting polymers. The substituents would be expected to influence the solubility, morphology, and electronic properties of the resulting polymers. nih.govrsc.org

Photochemical Reactions: The presence of the bromine atom could lead to interesting photochemical reactivity, potentially enabling novel synthetic transformations or the development of photosensitive materials. Research on other brominated nucleosides has shown potential for photoinduced damage, which could be explored in other contexts. rsc.org

Design and Synthesis of Targeted Chemical Probes for Specific Applications

The structural features of "this compound" make it an attractive scaffold for the design and synthesis of targeted chemical probes. Chemical probes are essential tools for studying biological processes and validating new drug targets. nih.govnih.govyoutube.com

Future research should focus on:

Fluorescent Probes: Modification of the aniline structure could lead to the development of fluorescent probes for detecting specific analytes or for use in cellular imaging. The fluorescence properties of aniline derivatives are well-documented and can be tuned through chemical modification. researchgate.net

Affinity-Based Probes: The compound could be functionalized to create probes that bind to specific proteins or other biomolecules. This could involve the introduction of reactive groups for covalent modification or moieties that participate in specific non-covalent interactions.

Probes for Material Science: The unique electronic and structural properties of this aniline derivative could be harnessed to develop probes for sensing applications in materials science, such as detecting moisture or ammonia (B1221849). rsc.org

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of derivatives of "this compound" and the evaluation of their properties would be crucial for developing probes with high potency and selectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2-(2-cyclohexylethoxy)aniline, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example, NAS using cyclohexylethanol and a brominated nitroaniline precursor under reflux with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) facilitates ether bond formation. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may also introduce substituents, as seen in analogous bromoaniline derivatives .
  • Optimization : Yield improvements require precise control of temperature (110–120°C), stoichiometric ratios (1:1.2 for aryl halide:alkoxide), and inert atmospheres (N₂/Ar) to prevent oxidation. Purification via silica gel chromatography (ethyl acetate/petroleum ether) is typical .

Q. How is the structure of this compound validated post-synthesis?

  • Analytical Techniques :

  • LCMS : Confirm molecular weight (e.g., m/z ~308 [M+H]⁺) and purity (>95%) .
  • ¹H/¹³C NMR : Identify cyclohexyl protons (δ 1.0–2.5 ppm) and ethoxy methylene signals (δ 3.5–4.5 ppm). Aromatic protons (δ 6.5–7.5 ppm) and bromine’s deshielding effects are key .
  • HPLC : Retention time consistency under gradient conditions (e.g., 0.1% TFA in acetonitrile/water) ensures reproducibility .

Q. What preliminary biological activities are associated with this compound?

  • In-Vitro Screening : Structural analogs (e.g., 5-Bromo-4-fluoro-2-methylaniline) show activity as intermediates in kinase inhibitors or antimicrobial agents. Initial assays should focus on cytotoxicity (MTT assay) and target binding (fluorescence polarization) .

Advanced Research Questions

Q. How does the cyclohexylethoxy substituent influence solubility and bioavailability compared to methoxy or trifluoromethoxy analogs?

  • Solubility Analysis : The cyclohexylethoxy group enhances lipophilicity (logP ~3.5) compared to methoxy (logP ~2.0), reducing aqueous solubility but improving membrane permeability. Computational modeling (e.g., COSMO-RS) predicts solubility trends, validated by shake-flask experiments .
  • Bioavailability : Microsomal stability assays (e.g., liver microsomes) and Caco-2 cell permeability studies are critical. Cyclohexylethoxy may slow metabolic degradation compared to smaller alkoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(2-cyclohexylethoxy)aniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(2-cyclohexylethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.